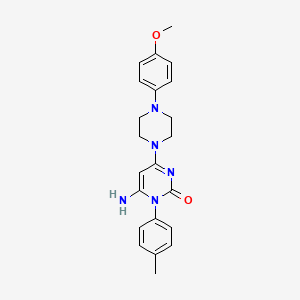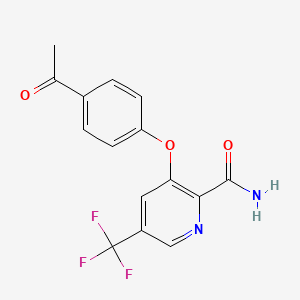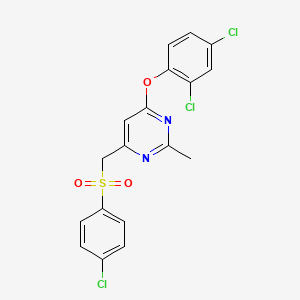![molecular formula C16H8BrF3N4 B3036106 1-(4-Bromophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338968-40-4](/img/structure/B3036106.png)
1-(4-Bromophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline
Overview
Description
1-(4-Bromophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline (hereafter referred to as 1-BP-4-TFM-TQX) is a heterocyclic compound that was first synthesized in the early 2000s and has since been studied extensively for its potential applications in organic synthesis and medicinal chemistry. 1-BP-4-TFM-TQX is an intriguing compound due to its unique structure, which consists of an aromatic bromophenyl ring fused to a trifluoromethylated triazoloquinoxaline ring. The combination of these two rings creates a molecule that is highly reactive and has the potential to be used in a variety of synthetic reactions, as well as in medical applications.
Scientific Research Applications
Antidepressant Potential
- Adenosine Receptor Antagonists: A study by Sarges et al. (1990) explored 4-amino[1,2,4]triazolo[4,3-a]quinoxalines as potent adenosine receptor antagonists. These compounds showed potential as rapid-onset antidepressants, particularly when optimized with specific substitutions at various positions in the molecular structure.
Antimicrobial and Antifungal Applications
- Antimicrobial Agents: Research by Badran et al. (2003) demonstrated that certain derivatives like 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines exhibit potent antibacterial activity, comparable to tetracycline.
- Antifungal Activity: El‐Hawash et al. (1999) identified that compounds like 1,2,4-triazolo[4,3-a]quinoxalines have significant antifungal properties against strains like C. albicans, with some compounds as active as nystatin. Source
- Molecular Structure Insights: Nogueira et al. (2017) conducted a study on the crystal structures of four 1-aryl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives. This study provided valuable insights into the molecular geometry and interactions within these compounds. Source
- Neurological Applications: A study by Wagle et al. (2009) synthesized new derivatives of 4-styryl[1,2,4]triazolo[4,3-a]quinoxalines. Some of these compounds exhibited promising anticonvulsant properties, which could be relevant for treating neurological disorders. Source
- Cancer Research: Zheng et al. (2015) explored the cytotoxic activity of various 1,2,4-triazolo[4,3-a]quinoxalines against cancer cell lines. Two compounds, in particular, showed potent antiproliferative activity. Source
- Innovative Synthesis Methods: Bakherad and Jajarmi (2013) developed a copper-free, Pd/C-catalyzed, one-pot method for synthesizing 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines. This method highlights an efficient and practical approach for producing these compounds. SourceThese studies collectively demonstrate the diverse scientific applications of 1-(4-Bromophenyl)-4-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives, ranging from potential antidepressant use to antimicrobial and antifungal applications, as well as insights into their structural properties and synthesis techniques.
properties
IUPAC Name |
1-(4-bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrF3N4/c17-10-7-5-9(6-8-10)14-22-23-15-13(16(18,19)20)21-11-3-1-2-4-12(11)24(14)15/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSJACXSBDEHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=C(N23)C4=CC=C(C=C4)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methylmethanimine oxide](/img/structure/B3036023.png)

![2-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3036026.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B3036029.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-N-phenyl-2-pyridinamine](/img/structure/B3036032.png)
![2-(4-chlorophenyl)sulfanyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3036034.png)
![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B3036036.png)
![2-{[(3-Chlorophenyl)sulfanyl]methyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B3036037.png)
![2-[(3,5-Dimethylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B3036038.png)

![4-(2-chloro-6-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B3036041.png)
![4-Chlorophenyl [6-(4-methoxyphenoxy)-2-methyl-4-pyrimidinyl]methyl sulfoxide](/img/structure/B3036043.png)
